N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide
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Overview
Description
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a benzotriazole moiety, a cyano group, and a fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chloro, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The cyano and fluorobenzamide groups are introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety may interact with enzymes or receptors, modulating their activity. The cyano and fluorobenzamide groups can enhance binding affinity and selectivity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-chlorobenzamide
- N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-bromobenzamide
Uniqueness
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C22H15ClFN5O2 |
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Molecular Weight |
435.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C22H15ClFN5O2/c1-12-7-19-20(28-29(27-19)14-4-6-21(31-2)16(23)9-14)10-18(12)26-22(30)15-5-3-13(11-25)8-17(15)24/h3-10H,1-2H3,(H,26,30) |
InChI Key |
VOCZDXQBTCXOGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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